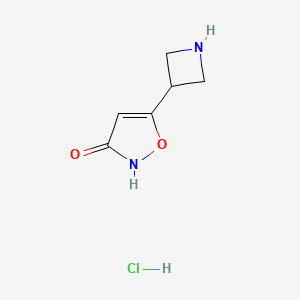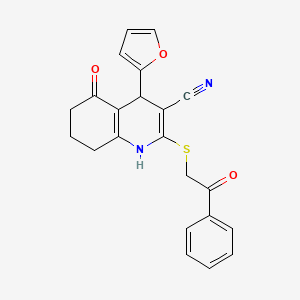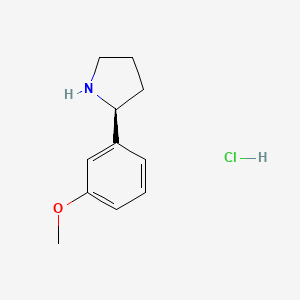![molecular formula C23H27ClFN5O2 B2772727 3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-50-7](/img/structure/B2772727.png)
3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H27ClFN5O2 and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have been designed as tricyclic xanthine derivatives to improve water solubility and evaluated for their potential as multitarget drugs for neurodegenerative diseases. These compounds, including those similar in structure to the specified chemical, have shown potent dual-target-directed activity as A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. This dual action is beneficial for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, offering advantages over single-target therapeutics (Brunschweiger et al., 2014).
Potential Treatment of Parkinson's Disease
Novel compounds based on annelated xanthine scaffolds with aromatic substituents have been synthesized to act on adenosine receptors and monoamine oxidase B. These ligands, including variations like 3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, demonstrated potent dual acting properties with high selectivity, making them promising candidates for providing symptomatic relief and potentially disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione, including those with 2-chloro/cyanobenzyl groups, have been synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds showed moderate to good inhibitory activities against DPP-IV, with some displaying comparable activity to established treatments like Sitagliptin. Such inhibitors are crucial for developing new therapeutic options for diseases like type 2 diabetes (Mo et al., 2015).
Anti-inflammatory Activities
Substituted analogues based on the pyrimido[2,1-f]purine ring system have shown significant anti-inflammatory activity in models of chronic inflammation, comparable to that of known anti-inflammatory drugs like naproxen. These compounds open new avenues for the development of anti-inflammatory therapeutics with potentially lower side-effect profiles (Kaminski et al., 1989).
Mechanism of Action
Target of Action
It’s known that the compound is used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole
Mode of Action
It’s known that the compound is involved in the synthesis of 9-substituted adenine , which suggests that it may interact with its targets through alkylation, leading to changes in the targets’ structure and function
Biochemical Pathways
Given its role in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole , it’s plausible that it may influence pathways involving these molecules.
Result of Action
Given its role in the synthesis of certain derivatives , it’s likely that it may induce changes at the molecular and cellular levels.
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFN5O2/c1-14-11-28(15-7-4-3-5-8-15)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-16-17(24)9-6-10-18(16)25/h6,9-10,14-15H,3-5,7-8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIZDBDWBIIDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-fluorophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2772647.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2772648.png)
![N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2772650.png)


![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772654.png)


![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2772662.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772665.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)
